Tetramethylammonium hydroxide pentahydrate

描述

Tetramethylammonium hydroxide pentahydrate is a quaternary ammonium salt with the molecular formula C₄H₁₃NO₆. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, it is colorless but may appear yellowish if impure. This compound is known for its strong basicity and is widely used in various industrial and research applications .

属性

CAS 编号 |

10424-65-4 |

|---|---|

分子式 |

C4H15NO2 |

分子量 |

109.17 g/mol |

IUPAC 名称 |

tetramethylazanium;hydroxide;hydrate |

InChI |

InChI=1S/C4H12N.2H2O/c1-5(2,3)4;;/h1-4H3;2*1H2/q+1;;/p-1 |

InChI 键 |

NZJMPGDMLIPDBR-UHFFFAOYSA-M |

SMILES |

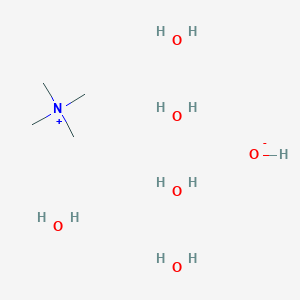

C[N+](C)(C)C.O.O.O.O.O.[OH-] |

规范 SMILES |

C[N+](C)(C)C.O.[OH-] |

其他CAS编号 |

10424-65-4 |

Pictograms |

Corrosive; Acute Toxic |

同义词 |

tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One of the earliest preparations of tetramethylammonium hydroxide pentahydrate involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:

N(CH3)4+Cl−+KOH→N(CH3)4+OH−+KCl

In this reaction, tetramethylammonium hydroxide is soluble in methanol, while potassium chloride is not, allowing for the isolation of tetramethylammonium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs the electrolysis method. This method involves the electrolysis of tetramethylammonium chloride in an aqueous solution, resulting in the formation of tetramethylammonium hydroxide and chlorine gas. The reaction is as follows:

2N(CH3)4+Cl−+2H2O→2N(CH3)4+OH−+H2+Cl2

This method is preferred due to its simplicity, high purity of the product, and lower cost compared to other methods .

化学反应分析

Types of Reactions

Tetramethylammonium hydroxide pentahydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to form tetramethylammonium salts.

Oxidation-Reduction Reactions: It can act as a reducing agent in certain reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and electrophiles (e.g., alkyl halides). The conditions for these reactions typically involve aqueous or methanolic solutions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include tetramethylammonium salts, reduced species, and substituted organic compounds .

科学研究应用

Tetramethylammonium hydroxide pentahydrate has a wide range of applications in scientific research, including:

Analytical Chemistry: It is used as an ion-pairing agent and polarographic reagent in gas chromatography/mass spectrometry (GC/MS), capillary isotachophoresis, and capillary zone electrophoresis.

Nanoparticle Synthesis: It is utilized in the preparation of iron oxide nanoparticles, which are useful as magnetic resonance imaging contrast agents.

Semiconductor Industry: It acts as a developer or etchant in semiconductor and photoelectric industries.

Organic Synthesis: It aids in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates.

作用机制

Tetramethylammonium hydroxide pentahydrate exerts its effects primarily through its strong basicity. The hydroxide ions generated from its dissociation can deprotonate acids and participate in nucleophilic substitution reactions. The tetramethylammonium ion can affect nerves and muscles by binding to and activating nicotinic acetylcholine receptors, leading to difficulties in breathing, muscular paralysis, and potentially death .

相似化合物的比较

Similar Compounds

Tetraethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups.

Tetrabutylammonium hydroxide: Contains butyl groups instead of methyl groups.

Tetramethylammonium chloride: Similar cation but with chloride as the anion.

Uniqueness

Tetramethylammonium hydroxide pentahydrate is unique due to its high solubility in water and methanol, strong basicity, and diverse applications in various fields. Its ability to act as a strong base and its effectiveness in nanoparticle synthesis and semiconductor processing make it a valuable compound in both research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。